molecular formula C28H43NO7S2 B12806340 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- CAS No. 152171-77-2

1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)-

Cat. No.: B12806340
CAS No.: 152171-77-2
M. Wt: 569.8 g/mol
InChI Key: FUOIWJZFJQJFPK-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- is a complex organic compound characterized by its naphthalene core substituted with sulfonic acid groups and an amide linkage to an oxooctadecyl chain. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- typically involves the sulfonation of naphthalene followed by amide formation. The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions. Subsequently, the amide linkage is formed by reacting the sulfonated naphthalene with octadecanoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonic acid groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted naphthalene derivatives with various functional groups replacing the sulfonic acid groups.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

    Biology: Employed in the study of biological membranes and as a labeling agent for biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- involves its interaction with molecular targets through its sulfonic acid and amide functional groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing various biological and chemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-1,3-naphthalenedisulfonic acid
  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
  • 8-Octanoyloxypyrene-1,3,6-trisulfonic acid

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it suitable for applications in surfactants and membrane studies. Its combination of sulfonic acid and amide groups also provides a versatile platform for various chemical modifications and interactions.

Properties

CAS No.

152171-77-2

Molecular Formula

C28H43NO7S2

Molecular Weight

569.8 g/mol

IUPAC Name

7-(octadecanoylamino)naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C28H43NO7S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(30)29-24-19-18-23-20-25(37(31,32)33)22-27(26(23)21-24)38(34,35)36/h18-22H,2-17H2,1H3,(H,29,30)(H,31,32,33)(H,34,35,36)

InChI Key

FUOIWJZFJQJFPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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